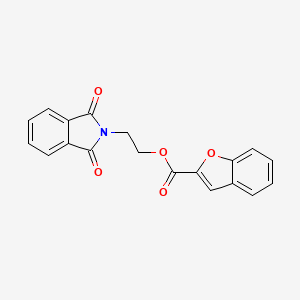

2-(1,3-Dioxoisoindolin-2-yl)ethyl benzofuran-2-carboxylate

Descripción

2-(1,3-Dioxoisoindolin-2-yl)ethyl benzofuran-2-carboxylate is a synthetic organic compound featuring two distinct heterocyclic moieties: a 1,3-dioxoisoindolin group and a benzofuran-2-carboxylate ester. The dioxoisoindolin moiety is known for its electron-withdrawing properties and role in stabilizing molecular conformations, while the benzofuran ring contributes aromaticity and rigidity, often associated with bioactive molecules targeting enzymes or receptors .

Propiedades

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)ethyl 1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO5/c21-17-13-6-2-3-7-14(13)18(22)20(17)9-10-24-19(23)16-11-12-5-1-4-8-15(12)25-16/h1-8,11H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMYJOZGSKMXNIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)OCCN3C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 2-(1,3-Dioxoisoindolin-2-yl)ethyl benzofuran-2-carboxylate typically involves the reaction of isoindoline-1,3-dione with benzofuran-2-carboxylic acid. One common method includes the use of a condensation reaction where an aromatic primary amine reacts with a maleic anhydride derivative to form the N-isoindoline-1,3-dione scaffold . The reaction conditions often involve refluxing in a suitable solvent such as isopropanol and water, with catalysts like SiO2-tpy-Nb to achieve moderate to excellent yields .

Análisis De Reacciones Químicas

2-(1,3-Dioxoisoindolin-2-yl)ethyl benzofuran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the carbonyl groups into alcohols or other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to a variety of substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Aplicaciones Científicas De Investigación

2-(1,3-Dioxoisoindolin-2-yl)ethyl benzofuran-2-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

Mecanismo De Acción

The mechanism of action of 2-(1,3-Dioxoisoindolin-2-yl)ethyl benzofuran-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparación Con Compuestos Similares

Key Observations :

- Ethyl vs.

Benzofuran Carboxylate Derivatives

Compounds sharing the benzofuran-2-carboxylate moiety but differing in substituents demonstrate how electronic and steric effects alter molecular behavior.

Key Observations :

- Polar Functional Groups: The sulfamoyl moiety in CAS 852839-30-6 enhances hydrophilicity, contrasting with the nonpolar dioxoisoindolin group in the target compound.

Implications for Research and Development

The hybrid structure of 2-(1,3-dioxoisoindolin-2-yl)ethyl benzofuran-2-carboxylate offers a unique scaffold for drug discovery, combining the conformational rigidity of benzofuran with the electron-withdrawing properties of dioxoisoindolin. Comparisons with analogues suggest that ethyl ester chains and aromatic substituents optimize lipophilicity and bioavailability. Future studies should prioritize experimental data on solubility, thermal stability, and biological activity to validate hypotheses derived from structural comparisons.

Actividad Biológica

2-(1,3-Dioxoisoindolin-2-yl)ethyl benzofuran-2-carboxylate is a complex organic compound that combines features of benzofuran and phthalimide moieties. This unique structure has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 2-(1,3-dioxoisoindol-2-yl)ethyl 1-benzofuran-2-carboxylate. It possesses a molecular formula of C19H13NO5 and features both a benzofuran ring and an isoindoline structure. The presence of these functional groups contributes to its diverse reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C19H13NO5 |

| IUPAC Name | 2-(1,3-dioxoisoindol-2-yl)ethyl 1-benzofuran-2-carboxylate |

| CAS Number | [Not specified] |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound can bind to specific enzymes or receptors, potentially inhibiting or modifying their activity. This interaction can lead to significant biological effects, including anti-inflammatory and anticancer activities.

Potential Targets

- Enzymes : The compound may inhibit enzymes involved in inflammatory pathways.

- Receptors : It may interact with cannabinoid receptors (CB1 and CB2), influencing pain perception and inflammation.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown selective cytotoxic effects against various cancer cell lines without affecting normal cells. This selectivity is crucial for developing safer cancer therapies.

Anti-inflammatory Effects

Studies have demonstrated that compounds with a benzofuran core can modulate inflammatory responses. For example, certain derivatives have been shown to reduce the release of pro-inflammatory cytokines in vitro, suggesting potential applications in treating chronic inflammatory conditions.

Case Studies

- Antitumor Activity : A study evaluated the anticancer effects of a related compound in human breast cancer cell lines (MDA-MB-231). The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways.

- Pain Management : Another research focused on the analgesic properties of benzofuran derivatives. The findings suggested that these compounds could effectively reduce neuropathic pain in animal models without central side effects associated with traditional analgesics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.